molecular formula C19H24N4O3 B7646465 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide

1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide

カタログ番号 B7646465
分子量: 356.4 g/mol
InChIキー: XRTQIEUNXBRCFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that regulates various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.

作用機序

1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 activates sGC by binding to its heme moiety and enhancing its sensitivity to nitric oxide (NO), a gas that regulates vascular tone and blood pressure. The binding of this compound 41-2272 to sGC induces a conformational change that increases the catalytic activity of the enzyme, leading to the production of cGMP. The increase in cGMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 relaxes vascular smooth muscle cells and dilates blood vessels, leading to a decrease in blood pressure and an increase in blood flow.
- Antiplatelet activity: this compound 41-2272 inhibits platelet aggregation and reduces the risk of thrombosis and cardiovascular events.
- Anti-inflammatory activity: this compound 41-2272 suppresses the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of leukocytes to the site of inflammation.
- Anticancer activity: this compound 41-2272 inhibits the proliferation and migration of cancer cells, and induces apoptosis in some types of cancer cells.

実験室実験の利点と制限

1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity: this compound 41-2272 is a highly potent and selective activator of sGC, which allows for precise modulation of cGMP levels.
- Versatility: this compound 41-2272 can be used in a wide range of experimental models, including in vitro cell culture assays, ex vivo tissue preparations, and in vivo animal models.
- Availability: this compound 41-2272 is commercially available from several suppliers, which makes it easily accessible for researchers.
Some of the limitations of this compound 41-2272 include:
- Cost: this compound 41-2272 is relatively expensive compared to other research chemicals, which may limit its use in some labs.
- Stability: this compound 41-2272 is sensitive to light and air, and may degrade over time, which requires careful storage and handling.
- Specificity: this compound 41-2272 is a specific activator of sGC, and may not be suitable for experiments that require modulation of other signaling pathways.

将来の方向性

There are several future directions for the research on 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272, including:
- Development of novel sGC activators: The discovery of new sGC activators with improved potency, selectivity, and pharmacokinetic properties may lead to the development of more effective therapies for cardiovascular diseases, pulmonary hypertension, and cancer.
- Combination therapy: The combination of this compound 41-2272 with other drugs that target different signaling pathways may enhance its therapeutic efficacy and reduce the risk of side effects.
- Mechanistic studies: Further investigation of the molecular mechanisms underlying the effects of this compound 41-2272 on sGC signaling may provide insights into the pathophysiology of various diseases and inform the development of new therapeutic strategies.
- Clinical trials: The results of preclinical studies on this compound 41-2272 need to be validated in clinical trials to determine its safety and efficacy in humans.

合成法

The synthesis of 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 involves several steps, starting from 4-ethyl-2-methylphenol and 3-chloropyridazine. The intermediate product is then reacted with butylamine and ethyl isocyanate to form the final product. The overall yield of the synthesis is around 40%.

科学的研究の応用

1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions. For example, this compound 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure and ischemia-reperfusion injury. In addition, this compound 41-2272 has been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent.

特性

IUPAC Name

1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-6-11-23-17(24)10-9-16(22-23)19(26)21-15-8-7-14(12-13(15)3)18(25)20-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTQIEUNXBRCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C(=O)NCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。